molecular formula C21H17FN2O2 B4883160 N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide

N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide

Cat. No. B4883160
M. Wt: 348.4 g/mol
InChI Key: DOPWPSNAJKTDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide, also known as FMBA, is a chemical compound used in scientific research. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose metabolism. FMBA has been studied extensively for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

Mechanism of Action

N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B, N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide has been shown to have several biochemical and physiological effects in animal models. It improves glucose tolerance and insulin sensitivity, reduces inflammation, and inhibits cancer cell growth. N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide has also been shown to increase energy expenditure and reduce body weight in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this protein. However, N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide. Another direction is the investigation of the effects of N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide on other metabolic pathways and cellular processes. Additionally, clinical trials are needed to determine the safety and efficacy of N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide as a potential treatment for diabetes and other metabolic disorders.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may be a promising candidate for the treatment of type 2 diabetes. N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide has also been studied for its potential anti-inflammatory and anticancer properties.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c1-14-5-4-6-15(13-14)20(25)24-19-8-3-2-7-18(19)21(26)23-17-11-9-16(22)10-12-17/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPWPSNAJKTDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(4-Fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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